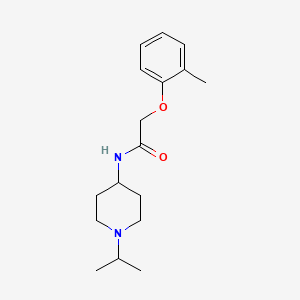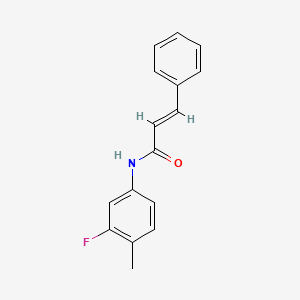
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AMPP is a propanamide derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide is not fully understood. However, it has been suggested that N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide may induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause cellular damage. N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has also been found to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are mediators of inflammation. Additionally, N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to reduce the expression of certain genes involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, one of the limitations of using N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is that it is not very water-soluble, which can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide. One area of research could be to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of research could be to study its mechanism of action in more detail. Additionally, future research could focus on improving the water solubility of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide to make it more suitable for use in lab experiments.
Conclusion:
In conclusion, N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for further research. The synthesis method of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide is relatively straightforward, and it has been shown to have various biochemical and physiological effects. However, its limitations in terms of water solubility may present challenges in lab experiments. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide and to investigate its potential as a therapeutic agent.
Synthesemethoden
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-Acetylphenol with 4-Methoxyphenol in the presence of a base. The resulting intermediate is then reacted with 2-Bromo-1-phenylethanone to yield the final product, N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide. Other methods such as the use of palladium-catalyzed cross-coupling reactions and the use of microwave irradiation have also been reported.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(20)14-5-4-6-15(11-14)19-18(21)13(2)23-17-9-7-16(22-3)8-10-17/h4-11,13H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMLPOOTCVWWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5200363.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5200367.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B5200381.png)

![2-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B5200387.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5200405.png)
![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5200424.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5200448.png)
![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5200451.png)
![5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200460.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5200465.png)
